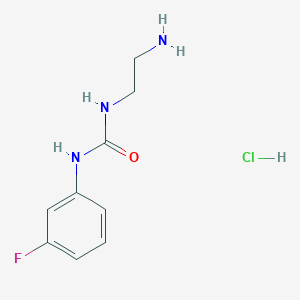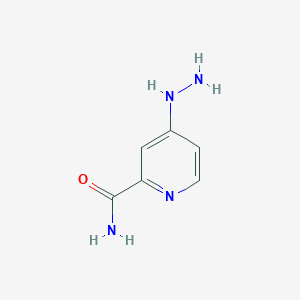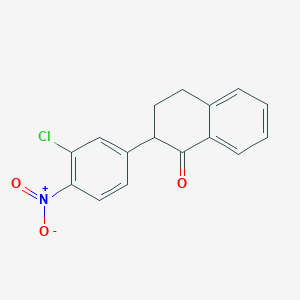
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) is a chemical compound with a pyrrolidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and functionalization processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. . In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, in industry, it can be used in the production of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(2-carbamoylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-2-1-3-9(5)4-6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) |
Clave InChI |
MGWRWOKPQZPYNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


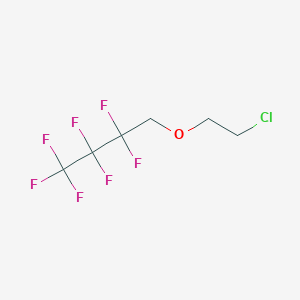


amine](/img/structure/B12084484.png)

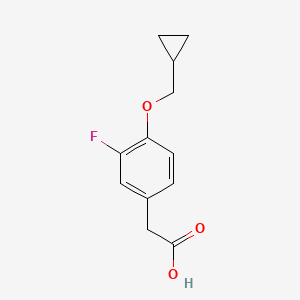



![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
